molecular formula C10H12BrN5 B10844729 5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine

5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine

Cat. No.: B10844729
M. Wt: 282.14 g/mol
InChI Key: SOIWQJOBNCOQPP-UHFFFAOYSA-N
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Description

5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine typically involves the functionalization of the imidazo[1,2-a]pyrazine core. One common method includes the bromination of 8-piperazin-1-yl-imidazo[1,2-a]pyrazine using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (DCM) at room temperature . The reaction conditions are mild, and the process is efficient, yielding the desired brominated product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like DCM or acetonitrile, often in the presence of a base such as triethylamine.

    Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amine-substituted imidazo[1,2-a]pyrazine derivative.

Scientific Research Applications

5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine is unique due to the presence of the bromine atom, which can be exploited for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C10H12BrN5

Molecular Weight

282.14 g/mol

IUPAC Name

5-bromo-8-piperazin-1-ylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C10H12BrN5/c11-8-7-14-9(10-13-3-6-16(8)10)15-4-1-12-2-5-15/h3,6-7,12H,1-2,4-5H2

InChI Key

SOIWQJOBNCOQPP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=C(N3C2=NC=C3)Br

Origin of Product

United States

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